molecular formula C26H24N2O6S B2765052 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866725-69-1

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2765052
CAS RN: 866725-69-1
M. Wt: 492.55
InChI Key: GJOSWKVRHLPATC-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The compound also contains a benzenesulfonyl group, an ethoxy group, and a methoxyphenyl group, which can all contribute to its physical and chemical properties .


Molecular Structure Analysis

The quinoline core of the molecule is a bicyclic structure with a benzene ring fused to a pyridine ring. This aromatic system can participate in pi stacking interactions and can act as a chromophore. The benzenesulfonyl, ethoxy, and methoxyphenyl groups are all attached to the quinoline core through single bonds, which allows for some rotational freedom .


Chemical Reactions Analysis

As an aromatic compound, this molecule can undergo electrophilic aromatic substitution reactions. The electron-donating methoxy and ethoxy groups can activate the aromatic ring towards these reactions. The benzenesulfonyl group is a good leaving group, so it could potentially be replaced by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the ethoxy and methoxy groups could increase its solubility in organic solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Quinoline derivatives are a rich area of study in medicinal chemistry, with many potential applications in drug discovery . Future research could explore the biological activity of this specific compound, or use it as a starting point for the synthesis of new derivatives .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-18-13-14-22-20(15-18)26(30)24(35(31,32)19-9-5-4-6-10-19)16-28(22)17-25(29)27-21-11-7-8-12-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSWKVRHLPATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

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